N-(叔丁基)吡啶-3-磺酰胺

描述

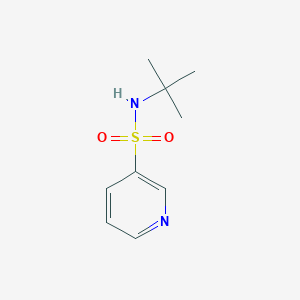

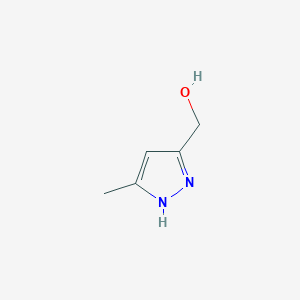

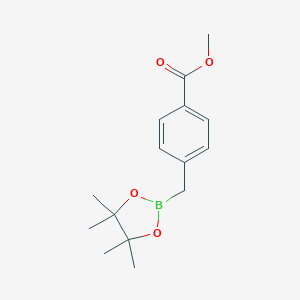

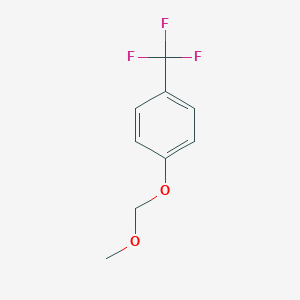

N-(tert-Butyl)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H14N2O2S . It belongs to the class of organic compounds known as phenylquinolines .

Synthesis Analysis

A multi-step continuous flow process involving magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and reaction with tert-butylamine was developed for the synthesis of an arylsulfonamide pharmaceutical intermediate . The process exhibits significant functional group tolerance and allows for the preparation of a number of arylsulfonyl chlorides and sulfonamides under mild conditions .Molecular Structure Analysis

The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å. In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .Chemical Reactions Analysis

Sulfonamides have played a defining role in the history of drug development and continue to be prevalent today. In particular, primary sulfonamides are common in marketed drugs .Physical And Chemical Properties Analysis

N-(tert-Butyl)pyridine-3-sulfonamide has a molecular weight of 214.29 . It is a powder with a melting point of 76-77°C .科学研究应用

N-(tert-Butyl)pyridine-3-sulfonamide: Scientific Research Applications

Pharmaceutical Synthesis: N-(tert-Butyl)pyridine-3-sulfonamide is used in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the production of pyrazole derivatives, which are effective PDE4 inhibitors for treating anti-inflammatory diseases .

Manufacturing Process: A robust multi-step continuous process has been developed for manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide, indicating its importance in industrial applications .

Anti-fungal Research: Derivatives of N-(tert-Butyl)pyridine-3-sulfonamide have been studied for their anti-fungal effects, particularly against Candida albicans .

Medical Chemistry Building Blocks: Compounds like N-(tert-Butyl)pyridine-3-sulfonamide serve as building blocks in medical chemistry due to their sulfur–nitrogen bonds, which are valuable in creating diverse organosulfur compounds used in pharmaceuticals and agrochemicals .

Analytical Chemistry: The compound is also relevant in analytical chemistry, where it may be used as a standard or reference material in various chromatographic techniques .

作用机制

Target of Action

N-(tert-Butyl)pyridine-3-sulfonamide primarily targets the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known that the compound interacts with its target, leading to changes in the protein’s activity . This interaction may inhibit or enhance the function of MAPK10, affecting the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by N-(tert-Butyl)pyridine-3-sulfonamide are likely to be those regulated by MAPK10. These pathways include the JNK signaling pathway, which plays a crucial role in apoptosis, inflammation, and other cellular responses . By modulating the activity of MAPK10, N-(tert-Butyl)pyridine-3-sulfonamide can influence these downstream effects .

Result of Action

The molecular and cellular effects of N-(tert-Butyl)pyridine-3-sulfonamide’s action depend on its interaction with MAPK10 and the subsequent changes in the JNK signaling pathway . These effects could potentially include changes in cell proliferation, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of N-(tert-Butyl)pyridine-3-sulfonamide can be influenced by various environmental factors. These factors could include the presence of other molecules, pH, temperature, and the specific cellular environment . For instance, the presence of other molecules could compete with N-(tert-Butyl)pyridine-3-sulfonamide for binding to MAPK10, potentially affecting the compound’s efficacy .

安全和危害

未来方向

The process for synthesizing N-(tert-Butyl)pyridine-3-sulfonamide was successfully implemented, including a robust control strategy to manage the levels of several process impurities . This process could be further optimized and scaled up for industrial applications. Additionally, the compound’s potential as a noncovalent inhibitor of SARS-CoV 3CLpro suggests possible future directions in antiviral drug development .

属性

IUPAC Name |

N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDXBGLWJRZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545820 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)pyridine-3-sulfonamide | |

CAS RN |

17432-06-3 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key steps involved in the continuous flow synthesis of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide?

A: Researchers have developed a robust multistep continuous flow process for manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide [, ]. This process involves three main steps:

Q2: What are the potential applications of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide in drug discovery?

A: While the provided articles focus on the synthesis of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide [, ], a related study highlights the discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758) []. This compound exhibits potent and selective inhibition of PI3K, a key enzyme involved in cell growth, proliferation, and survival. The structural similarities between these molecules suggest that 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide could serve as a valuable building block or intermediate in the development of novel PI3K inhibitors or other therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)

![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)